2-Butene, 1,2-dibromo-, (Z)-
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Overview
Description
(2Z)-1,2-Dibromobut-2-ene is an organic compound with the molecular formula C4H6Br2. It is a halogenated alkene, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of a butene chain. The “2Z” notation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2Z)-1,2-Dibromobut-2-ene can be synthesized through the bromination of but-2-ene. The reaction typically involves the addition of bromine (Br2) to but-2-ene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the formation of the desired geometric isomer.
Industrial Production Methods
Industrial production of (2Z)-1,2-dibromobut-2-ene follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of but-2-ene, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1,2-Dibromobut-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, (2Z)-1,2-dibromobut-2-ene can undergo dehydrohalogenation to form butadiene.
Addition Reactions: The double bond in (2Z)-1,2-dibromobut-2-ene can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Hydrogen bromide (HBr) or other halogen acids.
Major Products
Substitution: Formation of alcohols or amines.
Elimination: Formation of butadiene.
Addition: Formation of tetrabromobutane.
Scientific Research Applications
(2Z)-1,2-Dibromobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2Z)-1,2-dibromobut-2-ene involves its interaction with nucleophiles and electrophiles. The bromine atoms, being electron-withdrawing groups, make the double bond more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,2-Dibromobut-2-ene: The geometric isomer with the bromine atoms on opposite sides of the double bond.
1,2-Dibromoethane: A simpler dibromoalkane with two bromine atoms on a two-carbon chain.
1,4-Dibromobut-2-ene: A dibromoalkene with bromine atoms on the first and fourth carbon atoms.
Uniqueness
(2Z)-1,2-Dibromobut-2-ene is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry, where precise control over molecular geometry is often crucial.
Properties
CAS No. |
79629-38-2 |
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Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.90 g/mol |
IUPAC Name |
(Z)-1,2-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChI Key |
VFPLAXWLJIGINL-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CBr)\Br |
Canonical SMILES |
CC=C(CBr)Br |
Origin of Product |
United States |
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